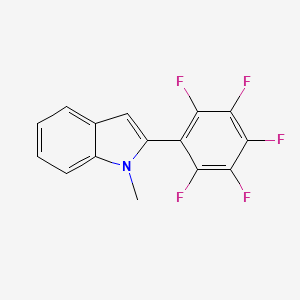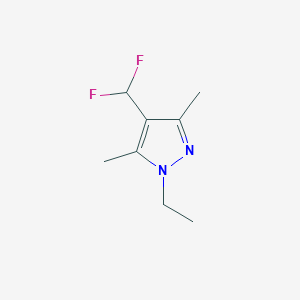
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves the reaction of 6-chloro-3-pyridinecarbonitrile with trifluoroacetaldehyde and a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of an improved Raney nickel catalyst has been reported to be highly effective for the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
科学的研究の応用
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The compound may act on nicotinic acetylcholine receptors, similar to other neonicotinoid compounds. By binding to these receptors, it can disrupt normal neural transmission, leading to various biological effects .
類似化合物との比較
Similar Compounds
6-Chloro-3-pyridinemethanol: This compound shares the pyridine ring and chlorine substitution but lacks the trifluoromethyl group.
N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine:
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H6ClF3N2O |
|---|---|
分子量 |
250.60 g/mol |
IUPAC名 |
3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile |
InChI |
InChI=1S/C9H6ClF3N2O/c10-7-2-1-6(5-15-7)8(16,3-4-14)9(11,12)13/h1-2,5,16H,3H2 |
InChIキー |
RWFQRQUBNSGJMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(CC#N)(C(F)(F)F)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)





![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)


